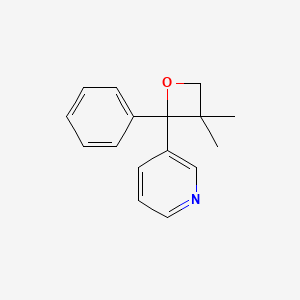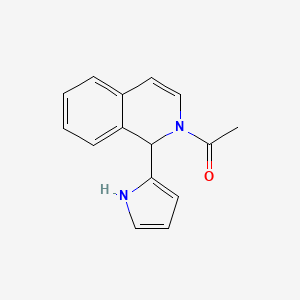
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydronaphthalene derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action for 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The dimethylamino group could play a role in binding interactions, while the naphthalene ring might contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)-1-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.
Uniqueness
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to the presence of both a naphthalene ring and a dimethylamino group, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
5438-86-8 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |
Clé InChI |
RPFVNLVUFWTWNR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


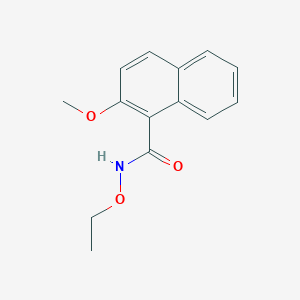
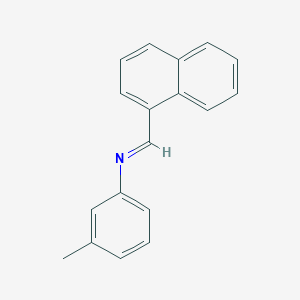
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

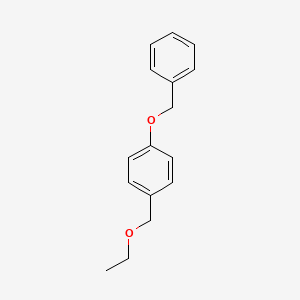
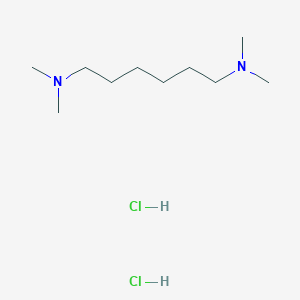


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
